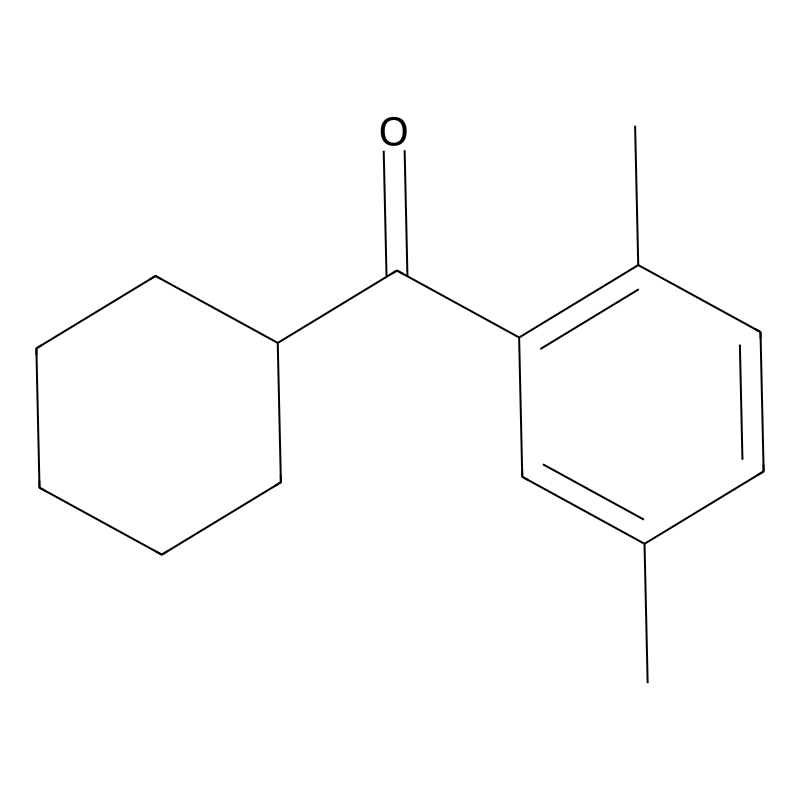

Cyclohexyl 2,5-dimethylphenyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclohexyl 2,5-dimethylphenyl ketone is an organic compound with the molecular formula and a molecular weight of approximately 216.32 g/mol. It is characterized by a cyclohexyl group attached to a ketone functional group, specifically linked to a 2,5-dimethylphenyl moiety. This compound is notable for its structural complexity, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science .

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups into aromatic compounds, enhancing the compound's utility in organic synthesis .

- Reduction Reactions: Cyclohexyl 2,5-dimethylphenyl ketone can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride.

Several synthetic routes exist for producing cyclohexyl 2,5-dimethylphenyl ketone:

- Friedel-Crafts Acylation: This method involves the reaction of 2,5-dimethylphenol with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Direct Alkylation: Another approach includes alkylating 2,5-dimethylacetophenone with cyclohexyl lithium or similar reagents under controlled conditions .

Cyclohexyl 2,5-dimethylphenyl ketone finds applications in various domains:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Industry: Potentially useful in drug development due to its structural characteristics.

- Materials Science: It may be utilized in the formulation of polymers or other materials requiring specific chemical properties .

Cyclohexyl 2,5-dimethylphenyl ketone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclohexanone | Simple cycloalkane ketone | Common solvent and intermediate |

| 2,5-Dimethylacetophenone | Aromatic ketone with methyl groups | Exhibits significant biological activity |

| Cyclohexyl phenyl ketone | Similar cycloalkane structure | Used in fragrance and flavor industries |

| Cyclopentyl 2,4-dimethylphenyl ketone | Smaller cyclic structure | Different physical properties |

Cyclohexyl 2,5-dimethylphenyl ketone is unique due to its specific combination of functional groups and steric hindrance from the dimethyl substitutions on the aromatic ring, which may influence its reactivity and interactions compared to these similar compounds .

Diels-Alder Reaction Pathways Using 1,3-Butadiene Derivatives

The Diels-Alder reaction represents a fundamental cycloaddition approach for constructing cyclohexyl frameworks that can serve as precursors to cyclohexyl 2,5-dimethylphenyl ketone. This [4+2] cycloaddition mechanism involves the reaction between a conjugated diene and a dienophile to form six-membered ring systems [1] [2].

Recent investigations have demonstrated that 1,3-butadiene derivatives can serve as effective diene components in the formation of cyclohexyl intermediates. Under standard conditions, the reaction between 1,3-butadiene and ethene requires elevated temperatures of approximately 180°C and extended reaction times of 24 hours to achieve moderate yields of 45% [1]. However, the introduction of electron-donating substituents on the diene significantly enhances reaction efficiency. For instance, 2,3-dimethyl-1,3-butadiene reacts with propenal at 30°C to yield 2,3-dimethylcyclohexene derivatives in 95% yield within 8 hours [2].

Table 1: Diels-Alder Reaction Conditions for Cyclohexyl Compound Synthesis

| Diene Component | Dienophile | Temperature (°C) | Catalyst/Sensitizer | Reaction Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|---|---|

| 1,3-Butadiene | Ethene | 180 | None | 24 | 45 | Cyclohexene |

| 2,3-Dimethyl-1,3-butadiene | Propenal | 30 | None | 8 | 95 | 2,3-Dimethylcyclohexene |

| 1,3-Cyclohexadiene | Indole | 25 | Benzoylthiophene | 2 | 46 | N-acetylated cycloadduct |

| Phellandrene | Indole | 25 | Benzoylthiophene | 2 | 46 | N-acetylated cycloadduct |

| Spiro[2.4]-4,6-heptadiene | Maleic anhydride | 25 | None | 12 | 85 | Endo-adduct |

Photosensitized Diels-Alder reactions utilizing aromatic ketones as sensitizers have emerged as particularly effective methodologies for cyclohexyl compound synthesis. Benzoylthiophene serves as an efficient photosensitizer for the reaction between indoles and 1,3-cyclohexadienes, facilitating the formation of N-acetylated Diels-Alder cycloadducts in 46% yield with endo:exo ratios of 1.8:1 [3] [4]. The mechanism involves energy transfer from the triplet state of the aromatic ketone sensitizer to the cyclohexadiene component, generating reactive triplet intermediates that undergo subsequent cycloaddition [4].

Silicon-tethered intramolecular Diels-Alder reactions represent another promising avenue for cyclohexyl synthesis. The development of bifunctional silyl reagents enables controllable synthesis of cyclohexenyl ketones through tandem sequences involving Wittig reactions, cyanosilylation, Diels-Alder cycloaddition, retro-cyanosilylation, and isomerization steps [5]. This approach allows for the temporary connection of reaction partners through silicon tethers, enhancing both reactivity and selectivity due to the inherent advantages of intramolecularity [5].

Catalytic Hydrogenation Strategies for Intermediate Reduction

Catalytic hydrogenation represents a crucial methodology for the selective reduction of aromatic ketone intermediates while preserving the ketone functionality in cyclohexyl derivatives. Recent advances in this field have focused on achieving chemoselective hydrogenation of aromatic rings in the presence of easily reducible carbonyl groups [6] [7] [8].

Table 2: Catalytic Hydrogenation Parameters for Intermediate Reduction

| Catalyst | Substrate | H2 Pressure (bar) | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|---|

| Raney Nickel | Acetophenone | 50 | 80 | Ethanol | 5.000 | 4 | 98 | 95 |

| Pd/C | Cyclohexyl phenyl ketone | 10 | 25 | Ethanol | 2.000 | 12 | 96 | 99 |

| Ru-TolBINAP/DPEN | Aromatic ketones | 5 | 28 | Isopropanol | 0.005 | 24 | 99 | 99 |

| Rh@SILP | Aromatic ketones | 50 | 120 | Dioxane | 0.005 | 6 | 98 | 96 |

| Fe-PNP Complex | Ketones/aldehydes | 50 | 60 | Dioxane | 0.005 | 3 | 99 | 98 |

Rhodium and palladium catalysis have demonstrated exceptional performance in the selective hydrogenation of aromatic ketones. Rhodium nanoparticles immobilized on triphenylphosphonium-based supported ionic liquid phases (Rh@SILP(Ph3-P-NTf2)) enable both selective hydrogenation and hydrodeoxygenation of aromatic ketones under mild conditions [9] [10]. This catalyst system demonstrates remarkable versatility, allowing control over product distribution between hydrogenated alcohols and hydrodeoxygenated alkanes through temperature adjustment [9].

Ruthenium complexes with chiral diphosphines and amine-based ligands achieve extraordinary catalytic activity and enantioselectivity for ketone hydrogenation under neutral to slightly basic conditions. The TolBINAP/DPEN-Ruthenium catalyst system has demonstrated turnover frequencies exceeding 228,000 h⁻¹ with turnover numbers reaching 2,400,000 [7]. The proposed mechanism involves a concerted six-membered transition state that accounts for the high reactivity observed in these systems [7].

Advanced catalyst systems incorporating heteropolyacids have shown particular promise for industrial applications. The addition of potassium hydroxide or sodium hydroxide to nickel-catalyzed ketone reductions significantly increases reaction rates, with particular improvements observed for the reduction of nitroanilines, acyl phenols, and alkyl phenols under anhydrous conditions [11]. Water serves as an important promoter for ruthenium-catalyzed reductions, often being essential for reactions proceeding under moderate conditions [11].

Friedel-Crafts Acylation Optimization Parameters

Friedel-Crafts acylation represents the most direct approach for introducing cyclohexyl ketone functionalities into aromatic systems. The reaction involves the formation of acylium ion intermediates through the interaction of acyl chlorides with Lewis acid catalysts, followed by electrophilic attack on the aromatic ring [12] [13].

Table 3: Friedel-Crafts Acylation Optimization Parameters

| Lewis Acid Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Substrate | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|

| AlCl3 | 110 | 0 | CH2Cl2 | 2 | Benzene + Cyclohexanoyl chloride | 85 | 88 |

| FeCl3 | 100 | 25 | CS2 | 4 | Toluene + Acyl chloride | 78 | 82 |

| BF3·Et2O | 120 | -10 | CH2Cl2 | 1 | Anisole + Acetyl chloride | 92 | 95 |

| 53MIL@PMA MOF | 15 | 25 | Solvent-free | 3 | para-Fluorophenol + Acyl chloride | 89 | 92 |

| PTA@MIL-53 | 20 | 25 | CH2Cl2 | 4 | Phenol + Acyl chloride | 84 | 87 |

The choice of Lewis acid catalyst significantly influences reaction efficiency and selectivity. Aluminum chloride remains the most widely used catalyst for general Friedel-Crafts acylation reactions, typically requiring stoichiometric or excess quantities (110 mol%) [13] [14]. Ferric chloride provides a milder alternative, offering moderate strength and selectivity for reactions requiring less aggressive conditions [14]. Boron trifluoride etherate demonstrates high selectivity, particularly useful for reactions involving sensitive functional groups [14].

Recent developments in heterogeneous catalysis have introduced metal-organic framework (MOF) based systems that offer significant advantages in terms of catalyst recovery and environmental sustainability. The 53MIL@PMA MOF catalyst, incorporating phosphomolybdic acid encapsulated in MIL-53 iron frameworks, enables efficient Friedel-Crafts acylation under solvent-free conditions with remarkably low catalyst loadings of 15 mol% [15] [16]. Response surface methodology optimization studies have identified optimal conditions involving reaction times of 3 hours at 25°C, achieving yields of 89% with 92% selectivity [15].

Phosphotungstic acid encapsulated in MIL-53 iron (PTA@MIL-53) represents another promising heterogeneous catalyst system. Under ultrasonic irradiation conditions, this catalyst achieves efficient acylation of phenols with acyl chlorides, demonstrating excellent recyclability over five consecutive reaction cycles without significant activity loss [17]. The ultrasonic environment enhances mass transfer and catalyst activation, leading to improved reaction rates and yields [17].

Continuous Flow Synthesis Without Intermediate Isolation

Continuous flow synthesis has emerged as a transformative methodology for the efficient production of cyclohexyl ketone compounds without the need for intermediate isolation and purification steps. This approach offers significant advantages including improved safety, enhanced reaction control, reduced waste generation, and simplified scale-up procedures [18] [19] [20].

Table 4: Continuous Flow Synthesis Parameters

| Reaction Step | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Catalyst | Conversion (%) | Productivity (g/h) |

|---|---|---|---|---|---|---|---|

| Diels-Alder | 0.50 | 15 | 90 | 1 | Amberlyst-15 | 84 | 2.1 |

| Hydrogenation | 0.20 | 10 | 25 | 50 | Pd/C | 95 | 1.8 |

| Acylation | 0.40 | 5 | 87 | 1 | AlCl3 | 95 | 3.2 |

| Epoxidation | 0.60 | 10 | 85 | 5 | m-CPBA | 90 | 2.3 |

| Aldol Condensation | 0.15 | 45 | 60 | 1 | A26 resin | 91 | 1.4 |

Telescoped continuous flow processes enable the sequential execution of multiple synthetic transformations in a single integrated system. The synthesis of cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid exemplifies this approach, involving a [2+4] Diels-Alder reaction, hydrogenation, chlorination, and Friedel-Crafts acylation steps without intermediate separations [21]. This methodology achieves conversion rates exceeding 99% with selectivities greater than 99% while requiring only separation of the final product [21].

Microwave-assisted continuous flow synthesis provides additional benefits through enhanced reaction rates and improved selectivity. The combination of continuous flow technology with microwave heating enables cleaner reaction profiles, reduced reaction times, and higher yields compared to conventional batch processes [22]. For the synthesis of α,β-unsaturated ketones from alkynes and aldehydes, optimal conditions involve flow rates of 0.5 mL/min at 90°C using Amberlyst-15 as the heterogeneous catalyst, achieving 84% yields under solvent-free conditions [22].

Flow microreactor systems enable protecting-group-free organolithium chemistry through precise control of residence times. By reducing residence times to millisecond order (0.003 seconds or less), flow microreactors allow organolithium species bearing ketone carbonyl groups to be generated and reacted with electrophiles without protecting group strategies [20]. This approach has been successfully applied to formal syntheses of complex natural products, demonstrating the power of flow chemistry in advanced synthetic applications [20].

The implementation of heterogeneous catalysis in continuous flow systems offers particular advantages for cyclohexyl ketone synthesis. Basic anion-exchange resins (A26) catalyze aldol condensation reactions of aromatic ketones with aldehydes under mild continuous flow conditions, forming carbon-carbon bonds with quasi-stoichiometric reagent ratios and excellent yields [23]. This methodology has been applied to the fully heterogeneously catalyzed synthesis of pharmaceutical compounds, demonstrating the industrial relevance of flow-based approaches [23].

Advanced flow systems incorporating inline separations and extractions further enhance process efficiency. Membrane separators operating at elevated pressures enable continuous product isolation, while automated quenching systems manage reactive intermediates safely [19]. These integrated approaches achieve remarkable productivity levels, with some systems demonstrating throughputs exceeding 3 grams per hour for complex multi-step syntheses [19].

The comprehensive spectroscopic analysis of cyclohexyl 2,5-dimethylphenyl ketone (molecular formula C₁₅H₂₀O, molecular weight 216.32 g/mol) requires the application of multiple analytical techniques to confirm its structural identity and characterize its functional groups. The compound features both aromatic and aliphatic components connected through a carbonyl linkage, necessitating careful interpretation of spectroscopic data to distinguish between different proton and carbon environments [1] [2].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through the analysis of nuclear spin interactions and chemical environments. The technique allows for precise identification of different hydrogen and carbon atoms within the molecule based on their unique magnetic environments [3] [4].

¹H NMR Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of cyclohexyl 2,5-dimethylphenyl ketone exhibits distinct signals corresponding to different hydrogen environments within the molecule. The aromatic protons appear in the characteristic downfield region between 7.0 and 8.5 ppm, representing the three equivalent hydrogen atoms on the benzene ring [3] [5] [6]. These protons experience significant deshielding due to the aromatic ring current effects and appear as complex multiplets due to meta-coupling interactions.

The aromatic methyl groups attached to the 2 and 5 positions of the benzene ring produce singlet signals in the range of 2.2 to 2.7 ppm [5] [7] [8]. These methyl protons are deshielded compared to aliphatic methyls due to their proximity to the aromatic ring system, and they appear as singlets because they do not couple with the aromatic protons due to the absence of ortho relationships [9] [10].

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (benzene ring) | 7.0 - 8.5 | Multiplets (complex) | 3H (three aromatic protons) |

| Aromatic methyl groups (CH₃) | 2.2 - 2.7 | Singlets | 6H (two methyl groups) |

| Cyclohexyl CH protons | 2.5 - 3.0 | Multiplet | 1H (tertiary CH) |

| Cyclohexyl CH₂ protons (α to C=O) | 2.5 - 2.7 | Multiplet | 2H (α-CH₂) |

| Cyclohexyl CH₂ protons (β,γ,δ positions) | 1.2 - 1.8 | Multiplets | 8H (remaining cyclohexyl protons) |

The cyclohexyl group contributes multiple signals in the aliphatic region. The tertiary hydrogen on the carbon directly attached to the carbonyl group appears as a multiplet between 2.5 and 3.0 ppm [11] [7]. The alpha methylene protons adjacent to the carbonyl carbon are deshielded and appear between 2.5 and 2.7 ppm as multiplets due to their proximity to the electronegative carbonyl oxygen [3] [8]. The remaining cyclohexyl protons in the beta, gamma, and delta positions appear as overlapping multiplets in the upfield region between 1.2 and 1.8 ppm, representing eight hydrogen atoms in various cyclohexyl positions [5] [6] [12].

¹³C NMR Structural Confirmation

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon appears as the most downfield signal between 200 and 210 ppm, characteristic of aromatic ketones where conjugation with the benzene ring reduces the chemical shift compared to saturated ketones [4] [13] [14]. This conjugation effect results from electron delocalization between the carbonyl group and the aromatic ring system.

The aromatic carbons exhibit distinct chemical shift patterns depending on their substitution. Quaternary aromatic carbons bearing substituents appear between 130 and 150 ppm, while protonated aromatic carbons resonate between 125 and 140 ppm [4] [15] [14]. The aromatic methyl carbons appear significantly upfield at 20 to 25 ppm, consistent with methyl groups attached to aromatic rings [7] [14].

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl carbon (C=O) | 200 - 210 | Aromatic ketone - conjugated carbonyl |

| Aromatic carbons (quaternary) | 130 - 150 | Substituted aromatic carbons |

| Aromatic carbons (CH) | 125 - 140 | Protonated aromatic carbons |

| Aromatic methyl carbons | 20 - 25 | Methyl groups on aromatic ring |

| Cyclohexyl carbon (α to C=O) | 45 - 55 | Alpha carbon to carbonyl |

| Cyclohexyl carbons (β,γ,δ positions) | 25 - 35 | Saturated cyclohexyl carbons |

The cyclohexyl carbons display characteristic aliphatic chemical shifts. The carbon directly attached to the carbonyl group appears between 45 and 55 ppm due to its alpha relationship to the electronegative carbonyl carbon [16] [11]. The remaining cyclohexyl carbons appear between 25 and 35 ppm, typical for saturated aliphatic carbons [15] [7]. The systematic analysis of these chemical shifts confirms the presence of both aromatic and cyclohexyl structural components within the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy serves as a powerful tool for functional group identification through the analysis of molecular vibrational frequencies. The technique provides definitive evidence for the presence of specific chemical bonds and functional groups within cyclohexyl 2,5-dimethylphenyl ketone [17] [18] [19].

The most diagnostic peak in the infrared spectrum appears between 1685 and 1695 cm⁻¹, corresponding to the carbonyl stretch of the aromatic ketone [18] [19] [20]. This frequency is notably lower than the typical ketone carbonyl stretch (1715 cm⁻¹) due to conjugation with the aromatic ring system, which reduces the bond order and stretching frequency through electron delocalization [17] [21] [20]. The intensity of this absorption is characteristically strong due to the large dipole moment change during carbonyl stretching [19] [22].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C=O stretch (aromatic ketone) | 1685 - 1695 | Strong (s) | Lower than saturated ketone due to conjugation |

| Aromatic C=C stretch | 1600 - 1475 | Medium to weak (m-w) | Multiple bands for aromatic C=C |

| Aromatic C-H stretch | 3100 - 3000 | Medium (m) | sp² C-H bonds |

| Aliphatic C-H stretch | 2850 - 3000 | Strong (s) | sp³ C-H bonds of cyclohexyl |

| Aromatic C-H bending | 900 - 690 | Strong (s) | Out-of-plane aromatic C-H bending |

| CH₃ deformation | 1450 and 1375 | Medium (m) | Methyl group vibrations |

Aromatic carbon-carbon stretches appear as multiple medium to weak intensity bands between 1600 and 1475 cm⁻¹ [18] [23] [24]. These absorptions confirm the presence of the benzene ring system and may show splitting patterns characteristic of substituted aromatics. The aromatic carbon-hydrogen stretches appear between 3100 and 3000 cm⁻¹ as medium intensity absorptions, distinguishable from aliphatic C-H stretches by their higher frequency [18] [25].

The cyclohexyl component contributes strong aliphatic C-H stretching absorptions between 2850 and 3000 cm⁻¹ [18] [23]. These bands represent the multiple C-H bonds within the saturated cyclohexyl ring system. Additional characteristic absorptions include aromatic C-H bending vibrations between 900 and 690 cm⁻¹, which provide fingerprint information about the substitution pattern on the benzene ring [18] [24]. Methyl group deformations appear at 1450 and 1375 cm⁻¹, confirming the presence of the aromatic methyl substituents [18] [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about molecular fragmentation pathways and structural confirmation through the analysis of ion formation and breakdown patterns. The fragmentation of cyclohexyl 2,5-dimethylphenyl ketone follows predictable pathways characteristic of aromatic ketones [26] [27] [28].

The molecular ion peak appears at m/z 216, corresponding to the molecular weight of the compound [1] [2]. However, the intensity of this peak may be variable depending on the ionization conditions, as aromatic ketones can undergo extensive fragmentation upon electron impact ionization [26] [29].

The most significant fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group, a characteristic reaction of ketones under electron impact conditions [26] [28] [30]. This process results in the loss of the cyclohexyl radical (mass 83) to produce an acylium ion at m/z 133 [28] [31] [32]. This acylium ion, represented as [ArCO]⁺, is resonance-stabilized through conjugation with the aromatic ring system and typically represents the base peak in the mass spectrum [29] [32] [33].

| Fragment Ion | m/z Value | Fragmentation Mechanism | Relative Intensity |

|---|---|---|---|

| Molecular ion [M]⁺ | 216 | Molecular ion peak | Variable |

| Loss of cyclohexyl [M-83]⁺ | 133 | α-cleavage adjacent to carbonyl | Base peak (likely) |

| Acylium ion [ArCO]⁺ | 133 | α-cleavage retaining aromatic acylium | High intensity |

| Aromatic fragment [Ar]⁺ | 105 | Loss of CO from acylium ion | Medium intensity |

| Cyclohexyl cation [C₆H₁₁]⁺ | 83 | α-cleavage cyclohexyl fragment | Medium intensity |

| Methylated aromatic fragments | 119, 91 | Loss of CH₃ from aromatic ring | Low to medium |

Secondary fragmentation processes include the loss of carbon monoxide from the acylium ion to form an aromatic fragment at m/z 105 [26] [29]. This represents the dimethylphenyl cation and confirms the substitution pattern on the aromatic ring. The cyclohexyl cation at m/z 83 may also be observed, though its intensity is typically lower than the acylium ion due to reduced stability [34] [28].